1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide
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Description
1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H25N5O4S2 and its molecular weight is 487.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . These properties impact the compound’s bioavailability and effectiveness.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide plays a significant role in biochemical reactions by interacting with G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, which modulate cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and influencing the flow of potassium ions across the cell membrane . This interaction is crucial for maintaining cellular homeostasis and regulating various physiological processes.
Cellular Effects
This compound affects various types of cells by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating GIRK1/2 channels, the compound influences the membrane potential and excitability of neurons and other excitable cells . This modulation can impact neurotransmitter release, synaptic plasticity, and overall neuronal communication. Additionally, the compound may affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GIRK1/2 channels, leading to their activation . This binding enhances the flow of potassium ions through the channels, resulting in hyperpolarization of the cell membrane. The hyperpolarization reduces the likelihood of action potential generation, thereby modulating cellular excitability. The compound may also interact with other biomolecules, such as enzymes and proteins, to influence cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and metabolic stability, which allows for sustained activity in in vitro and in vivo studies . Long-term exposure to the compound may lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. The degradation of the compound over time can also impact its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK1/2 channels and modulates cellular excitability without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including disruptions in cellular homeostasis and potential damage to tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by various enzymes, leading to the formation of metabolites that may retain some biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, the compound may affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, the compound may bind to proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for the compound’s activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may play a role in directing the compound to its subcellular destinations. The localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-13-19-16(22(29)26-7-4-14(5-8-26)20(23)28)11-17(18-3-2-9-32-18)24-21(19)27(25-13)15-6-10-33(30,31)12-15/h2-3,9,11,14-15H,4-8,10,12H2,1H3,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPAMPGVYIQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.